2-Fluoro-3-(trifluoromethyl)phenol, with the molecular formula C₇H₄F₄O, features a phenolic hydroxyl group (-OH) on a benzene ring that is substituted with a fluoro group at the second position and a trifluoromethyl group (-CF₃) at the third position. The presence of these electronegative fluorine atoms significantly alters the compound's chemical properties, including its reactivity and solubility in organic solvents . This compound is known for its ability to form stable complexes with transition metals, enhancing its utility in catalysis and other
Due to the lack of specific data, it's important to consider general safety precautions when handling fluorophenols. These compounds can be irritating to the skin, eyes, and respiratory system. They may also be harmful if swallowed. Always consult with a safety data sheet (SDS) for specific handling procedures and appropriate personal protective equipment (PPE) before working with unknown chemicals [].
Several methods exist for synthesizing 2-fluoro-3-(trifluoromethyl)phenol:
The unique properties of 2-fluoro-3-(trifluoromethyl)phenol make it valuable in several applications:
Several compounds share structural similarities with 2-fluoro-3-(trifluoromethyl)phenol. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
2-Trifluoromethylphenol | C₇H₅F₃O | Lacks fluoro substituent; has different reactivity |
4-Fluoro-3-trifluoromethylphenol | C₇H₄F₄O | Different substitution pattern; potential for different biological activity |
4-Fluoro-2-hydroxybenzaldehyde | C₇H₄F₄O | Contains an aldehyde group; used in organic synthesis |
Trifluoromethoxybenzene | C₈H₅F₃O | Contains a methoxy group; differing electronic properties |
The uniqueness of 2-fluoro-3-(trifluoromethyl)phenol lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds. Each of these compounds presents distinct characteristics that can be leveraged for various synthetic or practical purposes.
Fluorinated phenols represent a critical class of organofluorine compounds, characterized by enhanced chemical stability, bioavailability, and unique electronic properties due to fluorine’s electronegativity (3.98 Pauling scale). These compounds are pivotal in pharmaceuticals, agrochemicals, and materials science. For instance, 19% of FDA-approved drugs between 2016–2022 contained fluorine, often as trifluoromethyl or aryl fluoride motifs. The strategic placement of fluorine atoms modulates acidity, lipophilicity, and hydrogen-bonding capacity, enabling tailored interactions in biological systems and synthetic matrices.
2-Fluoro-3-(trifluoromethyl)phenol (C$$7$$H$$4$$F$$4$$O, MW 180.10 g/mol) features a phenol core substituted with fluorine at the *ortho*-position and a trifluoromethyl (-CF$$3$$) group at the meta-position (Figure 1). Key properties include:
Table 1: Comparative Acidity of Fluorinated Phenols
Compound | pKa |
---|---|
Phenol | 9.99 |
4-Fluorophenol | 9.89 |
3-Trifluoromethylphenol | 9.08 |
2-Fluoro-3-(trifluoromethyl)phenol | 8.68 |
Data sourced from $$^{19}\text{F}$$ NMR studies.
Early synthesis routes relied on hazardous methods like diazotization of p-fluoroaniline or hydrolysis of p-bromofluorobenzene, yielding low purity and scalability. Breakthroughs emerged with copper-catalyzed hydrolysis (90% yield) and the Ritter group’s PhenoFluor™ reagent, enabling direct deoxyfluorination of phenols without pre-activation. Modern techniques, such as microwave-assisted fluorination using [IPrH][F(HF)$$_2$$], achieve regioselectivity >95%.
Current research focuses on:
Copper-Catalyzed Hydrolysis
PhenoFluor™-Mediated Fluorination
Table 2: Comparison of Synthesis Routes
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Diazotization | 56–76 | 85–90 | Low |
Copper hydrolysis | 87–90 | 95–98 | High |
PhenoFluor™ | 92–95 | >99 | Medium |
Irritant